cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid

Stereochemical Analysis Conformational Analysis Chiral Ligand Design

Researchers requiring a stereochemically defined, crystalline diamine scaffold often face delays from chiral resolution or inconsistent free-base handling. This (4aR,8aR)-rel oxalate salt eliminates that bottleneck. - Pre-formed enantiopure cis-1,5-diaza-decalin core with N-methyl substitution; directly usable for chiral ligand synthesis. - Supplied as a stable oxalate salt (0-8 °C storage) for reproducible weighing and long-term stability. - Enables asymmetric lithiation-substitution (up to 60% ee) and copper-catalyzed oxidative biaryl couplings without additional resolution steps.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Cat. No. B14044518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCN1CCCC2C1CCCN2.C(=O)(C(=O)O)O
InChIInChI=1S/C9H18N2.C2H2O4/c1-11-7-3-4-8-9(11)5-2-6-10-8;3-1(4)2(5)6/h8-10H,2-7H2,1H3;(H,3,4)(H,5,6)
InChIKeyXJNDMCTURKRDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-5-Methyl-octahydro-1,5-naphthyridine Oxalate: A Structurally Defined Chiral 1,5-Diaza-cis-Decalin Building Block for Asymmetric Synthesis


cis-5-Methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine; oxalic acid (CAS 2007919-59-5) is a chiral, saturated bicyclic diamine scaffold belonging to the 1,5-diaza-cis-decalin class. The compound features a (4aR,8aR)-rel cis ring-junction stereochemistry, an N-methyl substituent, and is supplied as the oxalate salt . The fully saturated decahydro framework distinguishes it from aromatic or partially saturated naphthyridine analogs, providing a conformationally constrained diamine core widely utilized as a precursor to chiral ligands and catalysts for enantioselective transformations [1].

Cis-(4aR,8aR) ring junction provides a defined N–N bite angle for bidentate metal coordination
N-Methyl substituent modulates basicity and conformational equilibrium for tunable stereoelectronics
Crystalline oxalate salt enables accurate stoichiometric dispensing and long-term storage

Why cis-5-Methyl-octahydro-1,5-naphthyridine Oxalate Cannot Be Replaced by Generic Naphthyridine Analogs


In-class substitution is precluded by the compound's unique combination of three interdependent structural features: (i) the cis-(4aR,8aR) ring junction, which dictates the N–N bite angle and chelation geometry in metal complexes; (ii) the N-methyl substituent, which modulates nitrogen basicity and the conformational equilibrium between proximal and distal nitrogen lone-pair orientations [1]; and (iii) the oxalate counterion, which ensures a well-defined, crystalline salt form with distinct solubility and long-term storage stability at 0–8 °C . Replacing this compound with the trans isomer, the free base, or an alternative N-alkyl congener alters both the physical handling properties and the stereoelectronic profile essential for reproducible asymmetric induction in downstream applications.

Trans isomer geometry The trans ring junction alters the N–N spatial distance, compromising chelation geometry and may shift enantioselectivity outcomes.
Different N-alkyl congener Replacing N-methyl with N-H or N-benzyl changes conformer populations and basicity, which can disrupt catalytic proton-transfer steps.
Free base or hydrochloride form Free base is a low-melting solid/oil and hydrochloride is hygroscopic; both introduce weighing variability and may affect reproducibility.

cis-5-Methyl-octahydro-1,5-naphthyridine Oxalate: Quantitative Differential Evidence for Scientific Procurement


Cis vs. Trans Decahydro-1,5-naphthyridine Isomer Differentiation by ¹H NMR Spectroscopy and Physical Properties

The cis and trans isomers of decahydro-1,5-naphthyridine are clearly distinguishable by proton magnetic resonance spectroscopy and exhibit distinct physical properties [1]. The trans isomer is a crystalline solid with a reported melting point of 171–174 °C, while the cis isomer exists as a lower-melting solid or oil, a difference that directly impacts handling, purification, and formulation for catalytic applications . This stereochemical identity controls the N–N spatial distance and thus the chelation ability of the diamine, a parameter critical for reproducibility when used as a ligand precursor [2].

Cis vs. trans isomer identity
Head-to-head
cis: lower-melting solid; trans: mp 171–174 °C
cis isomer is a low-melting solid or oil; trans is crystalline. ¹H NMR clearly distinguishes both.
Predictable N–N bite distance for bidentate coordination
cis geometry ensures chelation; trans isomer is non-chelating
Stereochemical Analysis Conformational Analysis Chiral Ligand Design

N-Methyl Substitution Controls Conformational Equilibrium and Basicity Relative to N-H or N-Benzyl Analogs

The conformational equilibrium of 1,5-diaza-cis-decalins between N-in (proximal lone pairs) and N-out (distal lone pairs) conformers is directly governed by the N-alkyl substituent size [1]. N-Monoalkyl derivatives populate different conformer ratios compared to N-H or N-benzyl analogs, with the N-methyl group providing a moderate steric demand that balances conformational preference with metal coordination accessibility. The pKa of the conjugate acid of N-methyl-decahydro-1,5-naphthyridine is predicted to be higher than that of the N-H analog (estimated ~10.5 vs. ~9.8 for the secondary amine), altering protonation state under reaction conditions and influencing catalyst turnover [2].

N-methyl vs N-H/N-benzyl
Class-level
N-methyl: predicted pKa ~10.5, balanced N-in/N-out ratio
N-H: pKa ~9.8; N-benzyl: shifts equilibrium toward N-out conformer
N-methyl modulates coordination and protonation state
Predicted values; experimental verification advised for catalytic conditions
Structure-Activity Relationship Conformational Analysis Ligand Basicity

Oxalate Salt Form Provides Crystalline Stability and Defined Stoichiometry Relative to Free Base or Hydrochloride

1,5-Diazanaphthalene (naphthyridine) selectively forms a 1:1 cocrystal with oxalic acid, driven by strong OH···N hydrogen bonds that create a planar sheetlike supramolecular structure [1]. In contrast, the hydrochloride salt of the trans isomer is hygroscopic and requires storage under inert atmosphere. The oxalate salt of cis-5-methyl-octahydro-1,5-naphthyridine is isolated as a white solid with ≥97% purity and specified storage at 0–8 °C, indicative of defined stoichiometry and controlled water content [2]. Commercial suppliers provide comprehensive analytical documentation including ¹H NMR, HPLC, and mass spectrometry, ensuring batch-to-batch consistency.

Oxalate salt form superiority
Class-level
Oxalate: crystalline white solid, ≥97% purity
Free base: liquid/oil; hydrochloride: hygroscopic, variable hydration
Reliable weighing and storage for reproducible synthesis
Oxalate ensures defined stoichiometry; avoids handling variability
Salt Form Selection Solid-State Stability Crystallinity

Chiral 1,5-Diaza-cis-Decalin Ligands Deliver Up to 60% ee in Asymmetric Lithiation-Substitution; N-Methyl Substitution Tunes Enantioselectivity

In a systematic evaluation of chiral 1,5-diaza-cis-decalin ligands, N-substituted derivatives (including N-methyl and N-benzyl variants) were tested in asymmetric lithiation-substitution of N-Boc-pyrrolidine and N,N-diisopropyl-o-ethylbenzamide [1]. For the latter substrate, enantioselectivity ranged from 32% ee (R) to 60% ee (S) (Δee = 92%) depending solely on the substitution pattern of the 1,5-diaza-cis-decalin core. This demonstrates that the cis-decalin scaffold is essential for enantioselectivity, and that the specific N-alkyl group modulates both the magnitude and direction of asymmetric induction. The oxalate salt of N-methyl-1,5-diaza-cis-decalin serves as the ideal precursor for generating such ligands via N-functionalization or direct complexation.

Enantioselectivity potential
Class-level
Reported ee range: 32% ee (R) to 60% ee (S)
Δee up to 92% across N-substituted 1,5-diaza-cis-decalins
N-substituent choice tunes magnitude and direction of induction
Class-level data from analogous ligands; specific ligand must be validated
Asymmetric Catalysis Enantioselective Synthesis Chiral Ligand Evaluation

Commercial Purity Benchmark: ≥97% with Full Analytical Traceability via NMR, HPLC, and MS

Reputable vendors supply this compound with a minimum purity of 97% (HPLC), supported by comprehensive analytical data packages that include ¹H NMR, ¹³C NMR, HPLC chromatograms, and mass spectra . This level of analytical documentation exceeds what is typically available for generic or non-certified batches of related decahydro-1,5-naphthyridine derivatives, where purity may be specified by titration only or may be unaccompanied by spectroscopic evidence. The defined stereochemistry is confirmed by NMR and comparison to literature data for cis vs. trans isomers [1].

Analytical traceability
Specification review
≥97% (HPLC); ¹H NMR, ¹³C NMR, HPLC, MS
Multi-modal analytical data supports publication standards
Full data packages available; reduces batch-failure risk
Quality Control Analytical Characterization Procurement Specification

cis-5-Methyl-octahydro-1,5-naphthyridine Oxalate: High-Value Application Scenarios for Scientific Procurement


Synthesis of Chiral 1,5-Diaza-cis-Decalin Ligands for Enantioselective Catalysis

This compound serves as the direct precursor to N-functionalized chiral 1,5-diaza-cis-decalin ligands, which have demonstrated up to 60% ee in asymmetric lithiation-substitution reactions and are applicable to copper-catalyzed oxidative biaryl couplings [1]. The (4aR,8aR)-rel configuration is essential for achieving the proximal N-lone pair conformation required for bidentate metal chelation. Procurement of the pre-formed, enantiopure oxalate salt eliminates the need for chiral resolution and ensures immediate access to the active ligand scaffold.

Conformational and Stereoelectronic Studies of Cyclic Diamines

The well-defined cis-decalin framework and N-methyl substituent make this compound an ideal model system for investigating conformational equilibria, nitrogen inversion barriers, and the relationship between N-alkyl substitution and basicity [2]. Its crystalline oxalate salt form facilitates accurate sample preparation for NMR, X-ray crystallography, and computational benchmarking studies.

Building Block for Bioactive Heterocycle Synthesis in Medicinal Chemistry

Saturated 1,5-naphthyridine derivatives are privileged scaffolds in kinase inhibitor design and antibacterial drug discovery [3]. The N-methyl group provides a metabolically stable tertiary amine moiety, while the cis ring junction imparts a defined three-dimensional shape that can enhance target selectivity. The high purity and analytical traceability of the commercial oxalate salt meet the rigorous documentation requirements for structure-activity relationship (SAR) studies and patent filings.

Metal-Organic Framework (MOF) and Supramolecular Chemistry Research

The oxalate counterion is not merely a spectator; 1,5-diazanaphthalene–oxalic acid cocrystals exhibit planar sheetlike structures governed by OH···N and CH···O hydrogen bonding networks [4]. This compound can serve as both a diamine ligand and an oxalate source in the construction of heterometallic coordination polymers and supramolecular assemblies, providing dual functionality in a single, well-characterized crystalline precursor.

Application
Selection Property
Validation Focus
Chiral 1,5-diaza-cis-decalin ligand synthesis
Enantiopure cis-(4aR,8aR) scaffold as pre-formed building block
Enantioselectivity in test asymmetric reactions
Conformational and stereoelectronic studies
Defined N-methyl cis-decalin geometry and oxalate salt crystallinity
Conformational equilibrium analysis (NMR, computational)
Saturated heterocycle scaffold for SAR
Metabolically stable tertiary amine; three-dimensional shape
Target selectivity and biological assay endpoint review
Metal-organic framework / supramolecular chemistry
Dual-function diamine ligand and oxalate source in one precursor
Supramolecular network formation and hydrogen-bonding motifs
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